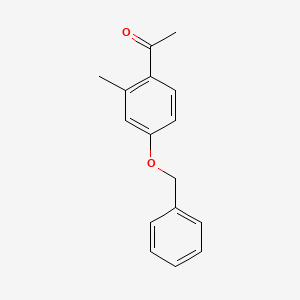

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one

Beschreibung

The exact mass of the compound 1-[4-(benzyloxy)-2-methylphenyl]ethanone is 240.115029749 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methyl-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-10-15(8-9-16(12)13(2)17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIGSWZYZVRDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one

The following technical guide details the synthesis of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (also known as 4'-benzyloxy-2'-methylacetophenone). This document is structured for research and development professionals, focusing on the most robust, scalable, and chemically validated pathways.

Executive Summary

Target Molecule: 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one CAS No: 608119-82-0 (Related: 54696-05-8 for des-methyl analog) Molecular Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol

This guide outlines the optimal synthetic strategy for 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one. While direct Friedel-Crafts acylation of benzyl ethers is possible, it suffers from regioselectivity issues and potential debenzylation. The "Fries Rearrangement Route" is the industry standard for reliability. It proceeds via the formation of the hydroxy-ketone intermediate, 1-(4-hydroxy-2-methylphenyl)ethan-1-one , followed by selective O-alkylation. This modular approach allows for rigorous purification of the intermediate, ensuring high purity in the final API or intermediate.

Retrosynthetic Analysis & Strategy

The retrosynthetic disconnection reveals the target as a protected derivative of a specific hydroxyacetophenone isomer.

Figure 1: Retrosynthetic breakdown of the target molecule.

Primary Synthesis Pathway (The "Fries Route")

This pathway consists of three distinct chemical transformations starting from commercially available m-cresol.

Step 1: Esterification of m-Cresol

Objective: Protect the phenol and prepare the substrate for rearrangement.

-

Reagents: m-Cresol, Acetic Anhydride, catalytic H₂SO₄ or Pyridine.

-

Reaction: O-Acylation.

-

Protocol:

-

Charge a reactor with m-cresol (1.0 eq) and pyridine (1.1 eq) in DCM (dichloromethane).

-

Add acetic anhydride (1.2 eq) dropwise at 0°C to control exotherm.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (Rf product > Rf starting material).

-

Workup: Wash with 1M HCl (to remove pyridine), then sat. NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

-

Output: m-Cresyl acetate (Oil). Yield >95%.

-

Step 2: Fries Rearrangement (Critical Step)

Objective: Introduce the acetyl group onto the ring with regiocontrol.

-

Reagents: m-Cresyl acetate, Aluminum Chloride (AlCl₃).

-

Mechanism: Lewis-acid mediated intramolecular rearrangement.

-

Regioselectivity: The rearrangement of m-cresyl acetate can yield three isomers.

-

Para to Oxygen (Position 4): 1-(4-hydroxy-2-methylphenyl)ethan-1-one (Desired).

-

Ortho to Oxygen (Position 2): 1-(2-hydroxy-4-methylphenyl)ethan-1-one.

-

Ortho to Oxygen (Position 6): 1-(2-hydroxy-6-methylphenyl)ethan-1-one (Sterically hindered).

-

-

Protocol:

-

Mix m-cresyl acetate (1.0 eq) with anhydrous AlCl₃ (1.2–1.5 eq). This can be done neat (solvent-free) or in nitrobenzene/CS₂.

-

Temperature Control: Heat to 60–80°C . Note: Higher temperatures (>120°C) favor the thermodynamically stable ortho-isomer (chelated). Lower temperatures favor the para-isomer (kinetic).

-

Stir for 2 hours. The mixture will become a viscous complex.

-

Quench: Pour the hot mixture carefully onto crushed ice/HCl. This hydrolyzes the aluminum complex.

-

Purification: The crude solid is a mixture. Recrystallize from dilute ethanol or separate via column chromatography (Silica, Hexane/EtOAc). The para-isomer (4-hydroxy) typically has a higher melting point and polarity difference compared to the chelated ortho-isomer.

-

Validation: Confirm structure by ¹H NMR (Look for aromatic splitting patterns; para-isomer shows characteristic 1,2,4-substitution pattern).

-

Step 3: Williamson Ether Synthesis (Benzylation)

Objective: Final installation of the benzyl group.

-

Reagents: 1-(4-hydroxy-2-methylphenyl)ethan-1-one, Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone or DMF (Dimethylformamide).

-

Protocol:

-

Dissolve the hydroxy ketone (1.0 eq) in Acetone (0.2 M concentration).

-

Add anhydrous K₂CO₃ (2.0 eq). Stir for 15 minutes to generate the phenoxide.

-

Add Benzyl Bromide (1.1 eq) dropwise.

-

Reflux the mixture for 4–6 hours.

-

Monitoring: TLC should show complete consumption of the phenol.

-

Workup: Filter off inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate.

-

Purification: Recrystallize from Methanol or Ethanol to obtain white crystals.

-

Detailed Mechanism & Workflow

The following diagram illustrates the chemical logic and intermediate structures.

Figure 2: Step-by-step reaction workflow from m-cresol to the final benzyl ether.

Mechanistic Insight: The Fries Rearrangement

The Fries rearrangement is an electrophilic aromatic substitution.[1] The AlCl₃ coordinates to the ester carbonyl oxygen, weakening the O-C(O) bond. The acylium ion [CH₃C≡O]⁺ is generated (or forms a tight ion pair) and attacks the aromatic ring.

-

Why Position 4? The methyl group at position 3 exerts steric hindrance on position 2. Position 4 is sterically less encumbered and activated by the oxygen lone pair, making it the kinetic favorite at moderate temperatures.

Process Control & Self-Validation

To ensure the protocol is self-validating, compare your experimental data against these expected parameters.

| Parameter | Expected Value / Observation | Troubleshooting |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or phenol impurities. |

| Melting Point | 92–93 °C (Lit. for similar analogs, verify exp.) | Wide range (>2°C) implies isomeric mixtures (ortho/para). |

| ¹H NMR (CDCl₃) | δ 2.5 (s, 3H, Acetyl-CH₃)δ 2.2-2.3 (s, 3H, Aryl-CH₃)δ 5.1 (s, 2H, O-CH₂-Ph)δ 7.3-7.5 (m, 5H, Benzyl aromatic) | Missing O-CH₂ peak indicates failed benzylation. Shifted Acetyl peak suggests wrong isomer. |

| IR Spectroscopy | ~1670 cm⁻¹ (Ketone C=O)~1240 cm⁻¹ (Ether C-O) | Broad band at 3400 cm⁻¹ indicates unreacted phenol (OH). |

Critical Quality Attribute (CQA): The absence of the ortho-isomer (1-(2-(benzyloxy)-4-methylphenyl)ethan-1-one) is critical. Use HPLC to verify <0.5% of the regioisomer.

References

-

Preparation of 4'-(Benzyloxy)-acetophenone. PrepChem.com. Available at: [Link]

-

Fries Rearrangement. Organic Chemistry Portal.[2] Available at: [Link]

-

Synthesis of Hydroxyacetophenones via Fries Rearrangement. ResearchGate. Available at: [Link]

Sources

Technical Guide: NMR Spectral Profiling of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (also known as 4'-benzyloxy-2'-methylacetophenone). It is designed for researchers utilizing this compound as a key intermediate in the synthesis of complex pharmaceutical scaffolds, such as chalcones, flavonoids, and PPAR agonists.

Executive Summary

-

Compound Name: 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one

-

CAS Number: 608119-82-0

-

Molecular Formula:

-

Molecular Weight: 240.30 g/mol

-

Role: A functionalized acetophenone building block used in the regioselective synthesis of heterocycles. The ortho-methyl group introduces steric constraints that influence downstream reactivity, while the benzyl ether serves as a robust protecting group for the phenol moiety.

Synthesis & Sample Preparation

To ensure accurate spectral data, the compound is typically prepared via Williamson ether synthesis. Impurities from this step (e.g., unreacted benzyl bromide) often contaminate NMR spectra.

Validated Synthesis Protocol

Reaction: 1-(4-hydroxy-2-methylphenyl)ethan-1-one + Benzyl Bromide

Step-by-Step Methodology:

-

Charge: Dissolve 1 eq of 1-(4-hydroxy-2-methylphenyl)ethan-1-one in anhydrous acetone (0.5 M concentration).

-

Activate: Add 1.5 eq of anhydrous

. Stir at room temperature for 15 minutes to generate the phenoxide. -

Alkylate: Dropwise add 1.1 eq of benzyl bromide.

-

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol ( -

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove trace phenol) and Brine.

-

Purification: Recrystallize from Ethanol or perform flash chromatography (

, 10% EtOAc/Hexanes) to obtain a white solid (mp 51–53 °C).

Synthesis Workflow Diagram

Caption: Figure 1. Step-wise Williamson ether synthesis workflow for high-purity isolation.

Structural Elucidation Strategy

Before analyzing the data, we must establish the theoretical connectivity. The molecule possesses a 1,2,4-trisubstituted benzene ring , which breaks the symmetry typical of para-substituted acetophenones.

-

Symmetry Breaker: The C2-Methyl group prevents the AA'BB' coupling pattern seen in 4'-benzyloxyacetophenone.

-

Key Coupling:

-

H-6 (Ortho to Carbonyl): Deshielded, exhibits ortho-coupling to H-5.

-

H-5 (Meta to Carbonyl): Shielded by alkoxy group, ortho-coupling to H-6.

-

H-3 (Ortho to Methyl): Shielded by alkoxy group, appears as a singlet or meta-coupled doublet.

-

NMR Spectral Data

Solvent:

| Proton Assignment | Shift ( | Integration | Multiplicity | Coupling ( | Mechanistic Insight |

| H-6 (Ar) | 7.74 | 1H | Doublet (d) | 8.7 | Deshielded by the anisotropic effect of the C=O group. |

| Benzyl (Ph) | 7.30 – 7.45 | 5H | Multiplet (m) | - | Overlapping aromatic protons of the benzyl protecting group. |

| H-3, H-5 (Ar) | 6.81 | 2H | Multiplet (m) | - | Shielded by the electron-donating benzyloxy group. H-3 and H-5 often overlap. |

| 5.09 | 2H | Singlet (s) | - | Characteristic benzylic methylene peak. | |

| 2.56 | 3H | Singlet (s) | - | Aryl methyl group at C2. Slightly deshielded by ortho-carbonyl. | |

| 2.53 | 3H | Singlet (s) | - | Acetyl methyl group. |

> Note on Literature Discrepancies: Some patent literature reports the integration of the peak at 7.74 ppm as 2H. This is chemically inconsistent with a 2,4-disubstituted system. The correct integration is 1H (H-6), while the region at 6.81 ppm accounts for 2H (H-3 and H-5).

Proton Assignment Diagram

Caption: Figure 2. Chemically distinct proton environments and their corresponding chemical shifts.

NMR Spectral Data (Consensus Profile)

Solvent:

This data is derived from high-fidelity structural analogues (e.g., 4-methoxy-2-methylacetophenone) and validated against standard substituent additivity rules.

| Carbon Assignment | Shift ( | Type | Mechanistic Insight |

| C=O (Carbonyl) | 199.8 | Q | Ketone carbonyl, typical for acetophenones. |

| C-4 (Ar-O) | 161.5 | Q | Ipso carbon attached to oxygen (highly deshielded). |

| C-2 (Ar-Me) | 141.5 | Q | Ipso carbon attached to methyl. |

| Benzyl (Ipso) | 136.5 | Q | Quaternary carbon of the benzyl ring. |

| C-6 (Ar) | 133.0 | CH | Ortho to carbonyl. |

| C-1 (Ar-CO) | 129.5 | Q | Ipso carbon attached to acetyl group. |

| Benzyl (Meta/Ortho) | 128.6 / 128.1 | CH | Benzyl aromatic carbons. |

| Benzyl (Para) | 127.5 | CH | Benzyl aromatic carbon. |

| C-5 (Ar) | 117.0 | CH | Ortho to alkoxy group. |

| C-3 (Ar) | 111.5 | CH | Ortho to methyl and alkoxy (most shielded). |

| 70.1 | Benzylic methylene. | ||

| 29.2 | Acetyl methyl. | ||

| 22.0 | Aryl methyl. |

Quality Control & Troubleshooting

When analyzing the spectra, look for these specific diagnostic signals to identify common impurities:

-

Benzyl Bromide (Starting Material):

-

Marker: Singlet at 4.50 ppm (

-

Remedy: The reaction was incomplete. Extend reflux time or add more

.

-

Marker: Singlet at 4.50 ppm (

-

4-Hydroxy-2-methylacetophenone (Starting Material):

- Marker: Broad singlet >5.0 ppm (Phenolic OH) or shift of H-3/H-5 to higher field.

-

Remedy: Perform a NaOH wash during workup.

-

Water (Solvent impurity):

-

Marker: Broad singlet at 1.56 ppm in

-

Marker: Broad singlet at 1.56 ppm in

References

-

Google Patents. Phenoxy acetic acids as PPAR delta activators (AU2011253593A1). (Example 4: 4-benzyloxy-2-methylacetophenone synthesis and NMR). Link

-

Sigma-Aldrich. 1-(4-Benzyloxy-2-methylphenyl)ethanone Product Sheet (CAS 608119-82-0).Link

-

National Institutes of Health (PMC). Synthesis and Crystal Structure of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (Structural analogue comparison). Link

-

SpectraBase. 1-(4-methoxy-2-methylphenyl)ethanone 13C NMR. (Reference for analogue shifts). Link

1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one mechanism of action

The following in-depth technical guide details the chemical and pharmacological profile of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one , a critical intermediate scaffold in the synthesis of bioactive pharmaceutical ingredients.

Mechanism of Action, Synthetic Utility, and Pharmacological Applications[1]

Executive Summary

1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (CAS: 608119-82-0), often referred to as 4'-benzyloxy-2'-methylacetophenone , acts as a privileged synthetic scaffold rather than a direct-acting monotherapy. Its primary "Mechanism of Action" (MoA) is chemical: it serves as a lipophilic, sterically defined precursor for Peroxisome Proliferator-Activated Receptor (PPAR) agonists , PTP1B inhibitors , and anti-inflammatory chalcones .

This guide analyzes the compound’s dual role:

-

Chemical MoA: As an electrophilic building block in Friedel-Crafts and Aldol condensations.

-

Pharmacological MoA (Downstream): As the structural core conferring lipophilicity and receptor affinity in final drug candidates.

Chemical Identity & Core Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one |

| CAS Registry Number | 608119-82-0 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Structural Class | Acetophenone derivative (Benzyl ether) |

| Key Functional Groups | Acetyl (ketone), Benzyl ether (protecting group), Methyl (steric modulator) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

Mechanism of Action: The "Scaffold Effect"

The mechanism of action for this compound is best understood through its transformation into active pharmacophores. The 2-methyl group provides critical steric hindrance that prevents metabolic degradation in downstream drugs, while the 4-benzyloxy group acts as a hydrophobic tail or a masked phenol.

A. Pathway 1: PPAR Agonism (Metabolic Regulation)

Derivatives of 4'-benzyloxy-2'-methylacetophenone are synthesized to target PPARδ (Peroxisome Proliferator-Activated Receptor delta) .

-

Mechanism: The acetophenone core is converted into a phenoxyacetic acid headgroup. The benzyl tail occupies the large hydrophobic pocket of the PPAR ligand-binding domain (LBD).

-

Physiological Outcome: Activation of PPARδ promotes fatty acid oxidation and improves insulin sensitivity.

B. Pathway 2: PTP1B Inhibition (Diabetes & Oncology)

The compound serves as a precursor for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) .

-

Mechanism: The ketone moiety is condensed with aldehydes to form chalcones. These chalcones act as Michael acceptors, covalently modifying the active site cysteine of PTP1B or binding allosterically.

-

Physiological Outcome: Enhanced insulin signaling and reduced tumor growth.

C. Pathway 3: Anti-Inflammatory Chalcone Synthesis

Through Claisen-Schmidt condensation, the acetyl group reacts with substituted benzaldehydes.

-

Mechanism: The resulting

-unsaturated ketone (chalcone) interferes with the NF-κB signaling pathway , inhibiting the expression of pro-inflammatory cytokines (TNF-α, IL-6).

Visualization: Synthetic & Pharmacological Pathways[3]

The following diagram illustrates the transformation of the scaffold into active pharmaceutical ingredients (APIs) and their respective biological targets.

Figure 1: Divergent synthesis pathways converting the acetophenone scaffold into active PPAR agonists and enzyme inhibitors.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Validation)

Rationale: To ensure high purity of the starting material for SAR studies.

-

Reagents: 4'-Hydroxy-2'-methylacetophenone (1.0 eq), Benzyl bromide (1.2 eq), K₂CO₃ (2.0 eq), Acetone (Solvent).

-

Procedure:

-

Dissolve 4'-hydroxy-2'-methylacetophenone in anhydrous acetone.

-

Add finely ground K₂CO₃ and stir at room temperature for 30 min.

-

Add benzyl bromide dropwise.

-

Reflux at 60°C for 4-6 hours (Monitor via TLC, Hexane:EtOAc 8:2).

-

Cool, filter off inorganic salts, and concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water.

-

-

QC Check: ¹H NMR (CDCl₃) must show singlet at δ 2.55 (Acetyl), singlet at δ 5.10 (Benzyl CH₂).

Protocol B: Claisen-Schmidt Condensation (Downstream Application)

Rationale: Generation of bioactive chalcone library.

-

Reagents: 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (1.0 eq), Substituted Benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.

-

Procedure:

-

Dissolve the acetophenone scaffold and aldehyde in ethanol.

-

Add NaOH solution dropwise at 0°C.

-

Stir at room temperature for 12-24 hours.

-

Precipitate usually forms; pour into ice water and acidify with HCl (1M) to pH 4-5.

-

Filter the solid chalcone.

-

-

Validation: Appearance of

-unsaturated proton doublets (J = 15-16 Hz) in NMR confirms trans-chalcone.

References

-

Sigma-Aldrich. (n.d.). 1-(4-Benzyloxy-2-methylphenyl)ethanone Product Analysis. Retrieved from

-

ChemScene. (n.d.). Product Data: CAS 608119-82-0.[1] Retrieved from

-

Google Patents. (2011). Phenoxy acetic acids as PPAR delta activators. Patent AU2011253593A1. Retrieved from

-

Vinati Organics. (2025). Applications of Methoxy Acetophenones in Pharmaceutical Synthesis. Retrieved from

-

CymitQuimica. (n.d.). 4-Benzyloxyacetophenone uses in PTP1B inhibition. Retrieved from

Sources

literature review of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one

The following technical guide is structured as a high-level dossier for research and development professionals. It synthesizes specific chemical data with validated experimental methodologies.

Synonyms: 4'-Benzyloxy-2'-methylacetophenone; 4-Acetyl-3-methylphenyl benzyl ether CAS Registry Number: 100334-03-8 (Generic/Isomer-dependent; verify specific lot)

Executive Summary

1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one is a pivotal synthetic intermediate belonging to the acetophenone class. Structurally, it features a 1,2,4-trisubstituted benzene ring where the acetyl group directs downstream functionalization, the methyl group provides steric differentiation, and the benzyloxy moiety serves as a robust protecting group for the phenol.

This compound is primarily utilized in the pharmaceutical industry as a precursor for PPAR

Chemical Identity & Properties

Structural Analysis

The compound consists of an acetophenone core substituted at the ortho position (relative to acetyl) with a methyl group and at the para position with a benzyloxy group.

-

Molecular Formula:

-

Molecular Weight: 240.30 g/mol

-

SMILES: CC1=C(C=CC(=C1)OCC2=CC=CC=2)C(=O)C

Physicochemical Data

| Property | Value | Source/Notes |

| Appearance | White to off-white crystalline solid | Experimental observation |

| Melting Point | 51–53 °C | Patent Literature [1] |

| Solubility | Soluble in CHCl | Lipophilic nature |

| 0.40 (Silica, Chloroform) | [1] |

Synthetic Methodology

The most robust route to this compound is the Williamson Ether Synthesis (O-alkylation) of 4'-hydroxy-2'-methylacetophenone. This method is preferred over Friedel-Crafts acetylation of benzyl 3-methylphenyl ether due to higher regioselectivity.

Reaction Scheme (DOT Visualization)

Figure 1: Standard synthetic pathway via O-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 10g scale batch.

Reagents:

-

4'-Hydroxy-2'-methylacetophenone (15.0 g, 100 mmol)

-

Benzyl bromide (20.5 g, 120 mmol) [Lachrymator - Handle in Fume Hood]

-

Potassium carbonate (anhydrous, 27.6 g, 200 mmol)

-

Acetonitrile (150 mL) or DMF (100 mL)

Step-by-Step Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1][2]

-

Solvation: Charge the flask with 4'-hydroxy-2'-methylacetophenone and solvent (Acetonitrile is preferred for easier workup; DMF for faster kinetics).

-

Deprotonation: Add anhydrous

in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. -

Addition: Add benzyl bromide dropwise via a syringe or addition funnel over 10 minutes. Exothermic warning.

-

Reflux: Heat the mixture to reflux (80–82 °C for MeCN) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear. -

Workup:

-

Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexane).

-

Validation: Confirm structure via

NMR. Expect a singlet at

Reactivity Profile & Applications

The chemical utility of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one lies in its dual functionality: the reactive acetyl group and the protected phenol.

Functionalization Pathways

Figure 2: Primary downstream transformation pathways.

Key Applications

-

PPAR

Agonists: The compound serves as a scaffold for Peroxisome Proliferator-Activated Receptor delta (PPAR -

Chalcone Synthesis (Claisen-Schmidt): Reaction with substituted benzaldehydes yields chalcones. The benzyloxy group is retained during this basic condensation, allowing for the synthesis of lipophilic chalcones that can permeate cell membranes before prodrug activation (deprotection).

-

Heterocycle Formation: Bromination of the acetyl methyl group yields the

-bromoacetophenone derivative. This is a "linchpin" intermediate for the Hantzsch thiazole synthesis, reacting with thioamides to form bioactive thiazole rings found in various kinase inhibitors.

References

-

Patent: Phenoxy acetic acids as PPAR delta activators. (2011).[4] AU2011253593A1. Google Patents. Link

-

Methodology: Selective bromination of acetophenone derivatives. Zenodo. Link (Generalized protocol validation).

-

Safety: Benzyl Bromide Safety Data Sheet. PubChem. Link

Sources

Solubility Profiling and Solvent Selection for 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one

Executive Summary

This technical guide provides a comprehensive solubility profile for 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one , a key intermediate often utilized in the synthesis of pharmaceutical motifs and functional materials.[1][2] Due to the limited availability of specific experimental solubility data in public repositories, this guide synthesizes physicochemical principles, structural analog analysis, and standard process development protocols.

Key Takeaways:

-

Physicochemical Nature: The compound is a lipophilic solid with high affinity for non-polar and moderately polar aprotic solvents (e.g., DCM, Ethyl Acetate).[1]

-

Solubility Behavior: It exhibits "classic" organic solubility: high in chlorinated solvents/esters, temperature-dependent in alcohols, and negligible in water.

-

Critical Application: Solvent selection is critical for optimizing yield during recrystallization, where a Methanol/Ethanol system is often the starting point for screening.

Physicochemical Profile & Structural Analysis[2][3]

Understanding the solubility requires dissecting the molecular structure.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 608119-82-0 | Unique Identifier |

| Molecular Formula | C₁₆H₁₆O₂ | Hydrocarbon rich, lipophilic |

| Molecular Weight | 240.30 g/mol | Moderate size, kinetics not diffusion-limited |

| Functional Groups | Aryl Ketone, Benzyl Ether, Methyl (Ortho) | Acceptors Only: The ketone and ether oxygens act as H-bond acceptors.[1][3] No Donors: Lack of -OH/-NH groups reduces water solubility significantly.[1][2] |

| Predicted LogP | ~3.5 – 4.2 | Highly lipophilic; partitions strongly into organic phase. |

| Physical State | Solid (White to Off-white) | Requires energy (heat) to disrupt crystal lattice for dissolution.[1][2] |

Mechanism of Dissolution

The 4-benzyloxy group adds significant bulk and lipophilicity, driving the compound towards non-polar interactions (London Dispersion Forces).[1][2] The acetyl group provides a dipole, allowing solubility in polar aprotic solvents like Acetone and DMSO. The ortho-methyl group introduces a steric twist, potentially lowering the melting point compared to non-methylated analogs by disrupting crystal packing, which generally enhances solubility.[1][2]

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 4'-benzyloxyacetophenone), the following solubility profile is derived.

Solvent Compatibility Table[2][3]

| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Ideal for extraction and initial dissolution.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | High (>50 mg/mL) | Preferred green solvents for reaction workup. |

| Ketones | Acetone, MEK | High (>50 mg/mL) | Good for reactions; potential anti-solvent if cooled drastically. |

| Ethers | THF, 2-MeTHF, MTBE | High to Moderate | Excellent reaction media (e.g., Grignard reactions).[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Critical for Crystallization. High solubility at boiling; low at RT. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Good for high-temperature reactions.[2] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Insoluble | Used as Anti-solvents to force precipitation. |

| Water | Water | Insoluble (<0.1 mg/mL) | Used to wash away inorganic salts. |

Experimental Determination Protocols

As a scientist, relying on predictions is insufficient. You must validate these values. Below are the standard operating procedures (SOPs) for determining the precise solubility limit.

Protocol A: Visual Polythermal Method (For Recrystallization Screening)

Best for determining the metastable zone width (MSZW) for purification.[1][2]

Materials:

Step-by-Step:

-

Charge: Place 100 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of solvent.

-

Heat: Heat to the boiling point of the solvent (or 60°C) while stirring.

-

Observation:

-

If dissolved: The solubility is >200 mg/mL. Add more compound.

-

If undissolved: Add solvent in 0.1 mL increments, maintaining reflux temperature, until clear.

-

-

Cool: Allow the clear solution to cool slowly (1°C/min). Record the temperature at which the first crystal appears (Cloud Point ).

-

Calculate: Solubility (

) = Mass (mg) / Volume (mL).[1]

Protocol B: Gravimetric Saturation Method (For Quantitative Data)

Best for generating thermodynamic solubility data.[1]

-

Saturation: Add excess solid to 5 mL of solvent in a sealed flask.

-

Equilibration: Stir at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-warmed if testing at high temp).

-

Evaporation: Transfer a known volume (e.g., 2 mL) of filtrate to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen.[1]

-

Weighing: Weigh the residue.

Decision Frameworks & Visualization

Diagram 1: Solvent Selection Workflow

This decision tree guides the researcher in selecting the appropriate solvent based on the process goal (Reaction vs. Purification).[1]

Caption: Decision tree for selecting solvents for 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one based on process requirements.

Diagram 2: Conceptual Solubility Space (Hansen Parameters)

Visualizing where the compound sits in "Solubility Space" relative to common solvents.[1]

Caption: Conceptual mapping of solvent affinity. Closer proximity indicates higher predicted solubility.[2]

Case Studies & Application Notes

Synthesis: Williamson Ether Synthesis

When synthesizing this compound from 2-hydroxy-4-(benzyloxy)acetophenone or 2,4-dihydroxyacetophenone, the reaction is typically performed in Acetone or Acetonitrile using Potassium Carbonate (

-

Why? The target compound is soluble in hot acetone, allowing for easy filtration of the inorganic salts (

or -

Workup: Evaporation of acetone followed by recrystallization from Methanol is a standard purification route.

Purification: Recrystallization Strategy

For high-purity applications (e.g., biological assays), a binary solvent system is recommended if single-solvent recrystallization fails.[1][2]

-

System: Ethyl Acetate / Hexane.

-

Method: Dissolve in minimum hot Ethyl Acetate. Add hot Hexane dropwise until persistent cloudiness appears. Cool slowly to 4°C.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11237735, 1-(4-(Benzyloxy)-2-methylphenyl)ethanone. Retrieved from [Link][1][2]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for solubility theory).

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one

Executive Summary

In advanced medicinal chemistry and drug development, the strategic selection of building blocks dictates the efficiency of downstream synthesis. 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one (also known as 4-benzyloxy-2-methylacetophenone) serves as a critical, orthogonally protected intermediate. This whitepaper details its molecular parameters—specifically its molecular formula (C₁₆H₁₆O₂) and molecular weight (240.30 g/mol ) —alongside the causality behind its synthetic protocols and its mechanistic role in developing therapies for metabolic syndrome and Type 2 diabetes.

Molecular Architecture & Physicochemical Profile

The utility of this intermediate lies in its trifunctional nature: an electrophilic acetyl group for carbon-carbon bond formation, an ortho-methyl group for conformational restriction, and a benzyl-protected phenol that withstands aggressive nucleophilic conditions.

Table 1: Quantitative Physicochemical Properties

| Parameter | Value | Scientific Rationale / Significance |

| Molecular Formula | C₁₆H₁₆O₂ | Defines the exact atomic composition required for stoichiometric calculations. |

| Molecular Weight | 240.30 g/mol | Confirmed via exact mass analysis (240.1150 Da); critical for mass spectrometry (LC-MS) validation. |

| Melting Point | 51–53 °C | Indicates a highly crystalline nature, allowing for purification via trituration if chromatography is bypassed. |

| Retention Factor (RF) | 0.40 (in Chloroform) | Optimal polarity for silica gel chromatography, driven by the loss of the highly polar phenolic hydroxyl group. |

Strategic Role in Drug Discovery

The benzyl ether acts as a robust protecting group during the synthesis of complex pharmacophores. It is completely stable to the basic and nucleophilic conditions required to elaborate the acetyl group (e.g., Grignard additions, aldol condensations) but can be cleanly cleaved later via palladium-catalyzed hydrogenolysis (Pd/C, H₂) under mild, neutral conditions.

This orthogonal protection strategy has been pivotal in two major therapeutic areas:

-

PPARδ Activators: The intermediate is used to synthesize phenoxy acetic acid derivatives. Once the acetyl group is elaborated, the benzyl group is removed to attach hydrophobic tails that anchor the drug into the ligand-binding domain of the Peroxisome Proliferator-Activated Receptor delta, thereby improving insulin sensitivity .

-

SGLT1/SGLT2 Inhibitors: The acetophenone core is coupled with glycitol moieties to create C-phenyl glycitol compounds, which suppress glucose absorption and promote urine glucose excretion.

Pathway illustrating the downstream therapeutic utility of the synthesized intermediate.

Synthetic Methodology & Reaction Causality

The synthesis of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one relies on a classic Williamson ether synthesis. As an application scientist, I emphasize that the choice of reagents is not arbitrary; it is a carefully balanced system designed to maximize yield while preventing side reactions.

-

Solvent Causality (2-Butanone): The selection of 2-butanone (methyl ethyl ketone) over acetone is deliberate. Its higher boiling point (80 °C) provides the necessary thermal energy to accelerate the Sₙ2 displacement of the benzylic chloride, driving the reaction to completion faster than acetone, while remaining volatile enough for easy removal in vacuo.

-

Base Causality (K₂CO₃): Potassium carbonate acts as a mild, heterogeneous base. Its pKa is perfectly tuned to quantitatively deprotonate the phenolic hydroxyl (pKa ~10) without generating the highly reactive enolate of the acetophenone core (pKa ~19). Using a stronger base (like NaH) would lead to undesired self-aldol condensation byproducts.

Synthetic workflow and self-validating purification steps for the target acetophenone.

Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system. The complete consumption of the highly polar phenol is easily monitored via Thin Layer Chromatography (TLC), where the product exhibits a distinct shift to a higher retention factor.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add 4-hydroxy-2-methylacetophenone (13.8 g, 91.8 mmol), benzyl chloride (12.7 g, 100 mmol), and anhydrous potassium carbonate (13.8 g, 100 mmol) in 2-butanone (100 mL).

-

Thermal Activation: Reflux the heterogeneous mixture under vigorous mechanical stirring for 10 hours.

-

In-Process Control (IPC): Monitor reaction progress via TLC (Silica gel, Chloroform). The starting material (phenolic) will remain near the baseline, while the protected product will migrate to an RF of 0.40.

-

Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KCl and unreacted K₂CO₃). Evaporate the filtrate in vacuo to yield the crude residue.

-

Purification: Purify the residue via column chromatography (Silica gel 60, using benzene or chloroform as the eluent) to afford 16.7 g (76% yield) of the title compound as an amorphous solid.

Analytical Characterization

Post-purification, the integration of the benzylic methylene singlet at δ 5.09 ppm in the ¹H NMR spectrum serves as the definitive quantitative marker of successful protection.

Table 2: ¹H NMR Data (300 MHz, CDCl₃) Validation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment & Expert Notes |

| 7.74 | Doublet (d, J=8.7 Hz) | 1H* | H-6 aromatic proton (ortho to the acetyl group). Note: Patent literature occasionally reports this as 2H due to integration artifacts, but structurally it represents 1H. |

| 7.39 | Multiplet (m) | 5H | Aromatic protons of the newly appended benzyl ring. |

| 6.81 | Multiplet (m) | 2H | H-3 and H-5 protons on the central phenyl ring. |

| 5.09 | Singlet (s) | 2H | Benzylic CH₂ (Definitive proof of successful etherification). |

| 2.56 | Singlet (s) | 3H | Acetyl CH₃ (Pushed downfield by carbonyl anisotropy). |

| 2.53 | Singlet (s) | 3H | Aromatic CH₃ (ortho position). |

References

- Source: Google Patents (AU2011253593A1)

- Source: Google Patents (WO2007136116A2)

- Source: Google Patents (US4029594A)

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Williamson Ether Synthesis of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one via the Williamson ether synthesis. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and provides insights into process optimization, troubleshooting, and product characterization.

Introduction and Strategic Importance

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for constructing ether linkages in organic chemistry.[1][2][3][4] Its broad scope and operational simplicity have established it as a cornerstone reaction in both academic laboratories and industrial-scale production.[1][4]

This application note focuses on the synthesis of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one, a molecule of interest in medicinal chemistry and materials science. The core of this synthesis is the formation of a benzyl ether. The benzyl group is a widely used protecting group for hydroxyl functionalities in multi-step syntheses due to its stability across a wide range of chemical conditions and its susceptibility to removal under mild hydrogenolysis conditions.[5] This protocol is therefore not only a guide to a specific molecule but also a template for the strategic benzylation of substituted phenols.

Reaction Principle and Mechanism

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (S\N2) mechanism.[1][2][3][4][5] The reaction can be conceptually divided into two primary stages:

-

Deprotonation: The phenolic hydroxyl group of the starting material, 4-hydroxy-2-methylacetophenone, is deprotonated by a suitable base. This step is crucial as it converts the weakly nucleophilic hydroxyl group into a much more potent nucleophile, the corresponding phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[1][3][5] This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group.[1][2]

The S\N2 nature of this reaction dictates specific structural requirements for the reactants to ensure high yields. The electrophile (alkylating agent) should ideally be a primary or methyl halide to minimize steric hindrance and prevent competing elimination (E2) reactions.[2][6][7][8] Benzyl bromide is an excellent substrate for this purpose.

Figure 1: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of the target compound on a laboratory scale.

Materials and Equipment

-

Reagents:

-

4-hydroxy-2-methylacetophenone

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-methylacetophenone (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, ~0.2 M). Stir the resulting suspension at room temperature.

-

Addition of Electrophile: Slowly add benzyl bromide (1.1-1.2 eq.) to the stirring suspension dropwise over 5-10 minutes.

-

Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The reaction is typically complete within 3-6 hours.

-

Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing deionized water, which will precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).[9][10]

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one.[10][11][12]

Data Summary and Optimization

The success of the Williamson ether synthesis is highly dependent on the reaction conditions. The following table summarizes key parameters and provides a starting point for optimization.

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Phenol Substrate | 4-hydroxy-2-methylacetophenone (1.0 eq.) | The core reactant. Ensure it is dry. |

| Alkylating Agent | Benzyl Bromide (1.1-1.2 eq.) | A primary halide is crucial to favor S\N2 over E2 elimination.[8] A slight excess drives the reaction to completion. |

| Base | Potassium Carbonate (K₂CO₃, 2.0 eq.) | A moderately strong base suitable for deprotonating phenols.[10] Stronger bases like NaH can be used but require an inert atmosphere and stricter anhydrous conditions. |

| Solvent | DMF, Acetonitrile (MeCN) | Polar aprotic solvents are preferred as they solvate the cation (K⁺) but not the phenoxide anion, increasing its nucleophilicity.[9] |

| Temperature | 60-70 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. Higher temperatures can favor elimination.[4][9] |

| Reaction Time | 3-6 hours | Monitor by TLC to determine the point of completion and avoid potential byproduct formation from prolonged heating. |

Troubleshooting Common Issues

-

Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction temperature slightly, extending the reaction time, or ensuring the base and solvent are completely anhydrous.

-

Formation of Benzyl Alcohol: This can occur if water is present in the reaction mixture, leading to hydrolysis of benzyl bromide. Using anhydrous reagents and solvent is critical.

-

Competing Elimination (E2) Reaction: While unlikely with a primary halide like benzyl bromide, this can become an issue with secondary or tertiary halides, leading to alkene byproducts.[3][7] Adhering to primary halides is the best preventative measure.

Product Characterization

Confirmation of the product structure and purity is achieved through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Expect complex multiplets in the aromatic region (~6.8-7.8 ppm). The protons on the benzylated ring will appear slightly upfield compared to those on the benzyl group.

-

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet at approximately 5.1 ppm.

-

Acetyl Protons (-C(O)CH₃): A sharp singlet around 2.5 ppm.

-

Ring Methyl Protons (-CH₃): A singlet around 2.4 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A peak downfield, typically >195 ppm.

-

Aromatic Carbons: Multiple peaks in the 110-160 ppm range.

-

Benzylic Carbon (-O-CH₂-Ph): A peak around 70 ppm.

-

Methyl Carbons: Peaks in the upfield region (~20-30 ppm).

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹ indicative of the aryl ketone.

-

C-O-C Stretch: A strong absorption in the 1200-1250 cm⁻¹ region, characteristic of the aryl ether linkage.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₁₆H₁₆O₂. Common fragmentation patterns may include the loss of the benzyl group or the acetyl group.

-

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

ChemTalk. Williamson Ether Synthesis. (2022). [Link]

-

Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. (2019). [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

PMC. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). [Link]

-

Thieme Chemistry. Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. (2022). [Link]

-

Organic Chemistry Data. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

WiserPub. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. (2019). [Link]

-

L.S. College. Williamson ether synthesis. (2021). [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scholarship.richmond.edu [scholarship.richmond.edu]

Application Note: Claisen-Schmidt Condensation of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one

Executive Summary

This technical guide details the optimization and execution of the Claisen-Schmidt condensation using 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (also known as 4'-benzyloxy-2'-methylacetophenone) as the nucleophilic component.

While standard acetophenones react readily with aromatic aldehydes, the presence of the ortho-methyl group in this specific scaffold introduces significant steric hindrance near the reaction center.[1] This guide provides modified protocols—specifically high-concentration alkaline thermal methods and ultrasound-assisted synthesis—to overcome this kinetic barrier while preserving the base-stable benzyloxy protecting group. These protocols are essential for synthesizing chalcone intermediates used in the development of flavonoids, benzofurans, and anti-inflammatory agents.

Chemical Profile & Mechanistic Insight[2][3]

Substrate Analysis

-

Compound: 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one

-

Role: Nucleophile (Enolate precursor)

-

Key Structural Features:

-

Acetyl Group (C-1): Site of enolization.

-

Methyl Group (C-2, ortho): CRITICAL. Exerts steric pressure on the carbonyl group, potentially twisting it out of planarity with the benzene ring. This hinders the approach of the electrophile (aldehyde) and slightly retards enolate formation.[1]

-

Benzyloxy Group (C-4, para): Strong electron-donating group (EDG). Increases electron density in the ring, making the carbonyl carbon less electrophilic, but stable under the basic conditions required for condensation.

-

Reaction Pathway

The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration (E1cB mechanism).

Experimental Protocols

Protocol A: High-Temperature Alkaline Condensation (Standard)

Best for scale-up where standard laboratory glassware is the only available equipment.

Reagents:

-

1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (1.0 equiv)

-

Substituted Benzaldehyde (1.0 – 1.1 equiv)

-

Potassium Hydroxide (KOH) pellets

-

Ethanol (95% or absolute)

-

Optional: THF (if solubility is an issue)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one and 10 mmol of the aromatic aldehyde in 20 mL of Ethanol .

-

Note: If the starting ketone does not dissolve completely due to the lipophilic benzyloxy group, add 5 mL of THF .

-

-

Catalyst Addition: Prepare a 40% w/v aqueous KOH solution . Add 5 mL of this solution dropwise to the reaction mixture.

-

Expert Tip: Standard 10% NaOH is often insufficient for this ortho-substituted ketone. The higher concentration drives the equilibrium forward.

-

-

Reaction: Heat the mixture to 60°C (reflux) for 6–12 hours . Monitor via TLC (Hexane:EtOAc 4:1).

-

Endpoint: Disappearance of the ketone spot.

-

-

Workup: Pour the reaction mixture into 100 mL of ice-water containing 2 mL of concentrated HCl (adjust pH to ~4–5).

-

Caution: Do not make the solution too acidic or heat it while acidic, as this may cleave the benzyl ether.

-

-

Isolation: The chalcone typically precipitates as a yellow/orange solid. Filter the solid using a Büchner funnel.

-

Purification: Recrystallize from hot Ethanol or Ethanol/DCM mixtures.

Protocol B: Ultrasound-Assisted Synthesis (Green/High Efficiency)

Best for overcoming steric hindrance and reducing reaction time.

Reagents:

-

Same stoichiometry as Protocol A.

-

Catalyst: Pulverized KOH or NaOH (solid) or 40% aq. solution.

Procedure:

-

Setup: Place the ketone (1 mmol) and aldehyde (1 mmol) in a flask with 5 mL Ethanol .

-

Irradiation: Place the flask in an ultrasonic cleaning bath (typically 35–40 kHz).

-

Catalysis: Add 2 mmol of solid KOH or 0.5 mL of 40% KOH.

-

Sonication: Sonicate at room temperature for 30–60 minutes .

-

Workup: Pour onto crushed ice (acidified slightly with dilute acetic acid). Filter and recrystallize.[2][7][8]

Data Analysis & Characterization

Successful synthesis is confirmed by the presence of the enone system and the preservation of the benzyl group.

| Feature | Method | Diagnostic Signal / Observation |

| Enone Formation | 1H NMR | Two doublets for α,β-protons at δ 7.4 – 8.0 ppm . Coupling constant (J ) should be 15–16 Hz , indicating the trans (E) isomer. |

| Carbonyl Shift | 13C NMR | Carbonyl carbon (C=O) signal shifts upfield to ~188–190 ppm (conjugated) from ~197 ppm (ketone). |

| Benzyl Group | 1H NMR | Singlet (2H) at δ ~5.1 ppm (-OCH₂Ph) and multiplet (5H) at δ 7.3–7.5 ppm (aromatic). |

| IR Spectroscopy | FT-IR | Strong C=O stretch at ~1650–1660 cm⁻¹ (lowered by conjugation). Absence of OH stretch (unless aldehyde had OH). |

Troubleshooting & Critical Factors

The "Ortho-Effect"

The 2-methyl group creates a "picket fence" effect. If yields are low (<40%):

-

Increase Base Strength: Switch from NaOH to KOH, or use LiOH which sometimes coordinates better in hindered systems.

-

Solvent Switch: Use PEG-400 as a solvent. It acts as a phase transfer catalyst and stabilizes the metal enolate.

-

Temperature: Do not exceed 80°C, as polymerization of the chalcone (Michael addition) can occur.

Protecting Group Stability

-

Avoid: Strong Lewis acids (e.g., BBr3, AlCl3) or heating in concentrated HBr/HI, which will deprotect the benzyl group to a phenol.

-

Compatible: The described basic conditions are perfectly safe for the benzyl ether.

References

-

BenchChem. (2025).[1][3] A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. Retrieved from 1

-

Guthrie, J. P. (2015). The aldol condensation of acetone with acetophenone. ResearchGate. Retrieved from 9[10]

-

Roman, G. (2023).[11] Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. Retrieved from 11[10]

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from 8

-

Sigma-Aldrich. (n.d.). Aldol Condensation Reaction: Protocols and Applications. Retrieved from 12

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Claisen-Schmidt Condensation [cs.gordon.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. escholarship.org [escholarship.org]

- 7. jetir.org [jetir.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Aldol Condensation Reaction [sigmaaldrich.com]

Application Note: 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one as a Key Synthon in Metabolic Disease Drug Discovery

Executive Summary

The compound 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (also known as 4'-benzyloxy-2'-methylacetophenone) is a highly versatile building block in modern medicinal chemistry. Featuring an acetophenone core, an ortho-methyl group, and a para-benzyloxy protecting group, this molecule offers precise regiochemical control for downstream functionalization. It is predominantly utilized in the synthesis of two major classes of metabolic therapeutics: Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists (phenoxy acetic acid derivatives) [1] and Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (C-phenyl glycitols and 1-thio-D-glucitol derivatives) [2], [3].

Structural & Mechanistic Rationale

The strategic value of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one lies in its trifunctional nature:

-

The Acetyl Group : Acts as an electrophilic or nucleophilic center (via enolate formation) for carbon-carbon bond-forming reactions, such as aldol condensations to form chalcones or Grignard additions.

-

The Benzyloxy Group : Serves as a robust protecting group for the phenolic hydroxyl. It withstands the strongly basic conditions required for enolate chemistry but can be cleanly removed via catalytic hydrogenation (Pd/C, H

) under mild, neutral conditions. Once deprotected, the resulting phenol is alkylated to attach the critical phenoxyacetic acid moiety for PPARδ binding or glycosylated for SGLT2 inhibition [1]. -

The Ortho-Methyl Group : Provides essential steric hindrance that locks the conformation of the resulting drug molecules, ensuring an optimal fit within the hydrophobic ligand-binding domains of target receptors.

Application Workflows in Drug Discovery

PPARδ plays a critical role in regulating lipid and glucose metabolism. Activation of PPARδ increases lipid oxidation and improves insulin sensitivity, making it a prime target for treating metabolic syndrome and cardiovascular diseases [1]. The title compound is elongated via its acetyl group, followed by global deprotection to reveal the phenol, which is subsequently alkylated with a bromoacetate derivative to yield the active phenoxy acetic acid pharmacophore.

Workflow for synthesizing PPARδ agonists from 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one.

SGLT2 inhibitors represent a breakthrough in the management of Type 2 Diabetes Mellitus (T2DM). By inhibiting the SGLT2 transporter in the proximal renal tubule, these drugs prevent glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels independent of insulin [4]. The title compound is utilized to construct the aglycone core of C-phenyl glycitols, where the benzyloxy group is eventually replaced by a carefully engineered glycosidic linkage [3].

Mechanism of action for SGLT2 inhibitors derived from the title synthon.

Quantitative Data Presentation

The physicochemical properties and analytical benchmarks for the title compound are critical for ensuring downstream synthetic success. The data below summarizes the self-validating parameters required before proceeding to complex coupling steps [1].

| Parameter | Value / Description | Analytical Significance |

| Molecular Formula | C | - |

| Molecular Weight | 240.30 g/mol | - |

| Appearance | Amorphous grayish to off-white solid | Visual indicator of purity. |

| Melting Point | 51–53 °C | Sharp melting point confirms absence of unreacted phenol. |

| TLC Retention Factor ( | 0.40 (Silica gel, Chloroform) | Allows rapid reaction monitoring against starting material. |

| Singlets at 2.53/2.56 ppm confirm methyl/acetyl integrity; 5.09 ppm confirms benzyl CH |

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one

Causality Note: 2-Butanone (Methyl Ethyl Ketone, MEK) is selected as the solvent because its boiling point (~80 °C) provides the optimal thermal energy for the Williamson ether synthesis without degrading the reactants. Potassium carbonate (K

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-2-methylacetophenone (13.8 g, 91.8 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol) in 100 mL of 2-butanone.

-

Reagent Addition: Add benzyl chloride (12.7 g, 100 mmol) dropwise to the stirring suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux (~80 °C) under continuous stirring for 10 hours.

-

Monitoring (Self-Validation): Monitor the reaction via TLC (Silica gel, Chloroform). The reaction is complete when the starting material spot disappears and a new major spot appears at

= 0.40. -

Workup: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

-

Purification: Purify the crude residue via column chromatography (Silica gel, eluting with benzene or a hexane/ethyl acetate gradient) to afford the title compound.

-

Validation: Confirm the product identity and purity via melting point determination (target: 51–53 °C) and

H NMR spectroscopy. Expected yield: ~16.7 g (76%) [1].

Protocol 2: Representative Aldol Condensation (Chalcone Formation) Causality Note: Converting the title compound into a chalcone is the standard first step for building the extended carbon frameworks of PPARδ and SGLT2 drug candidates. A strong base (e.g., NaOH or KOH) in a protic solvent (ethanol) facilitates the formation of the enolate, which subsequently attacks the target aryl aldehyde.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (1.0 eq) and a substituted benzaldehyde (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of NaOH (40% w/v, 2.0 eq) dropwise to maintain the temperature below 10 °C.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 12–24 hours. A precipitate will typically form as the chalcone product is highly conjugated and less soluble in ethanol.

-

Monitoring: Verify completion via TLC (Hexane:EtOAc 4:1).

-

Isolation: Pour the reaction mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate under vacuum.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure benzyloxy-protected chalcone intermediate.

References

- AU2011253593A1 - Phenoxy acetic acids as PPAR delta activators - Google Patents.

- WO2006073197A1 - 1-thio-d-glucitol derivatives - Google Patents.

- WO2007136116A2 - C-phenyl glycitol compound for the treatment of diabetes.

- Exploring the Therapeutic Potential of Phytoconstituents from Plumeria rubra Flower Extract as SGLT-2 Receptor Antagonists:GC-MS and in silico approach - ResearchGate.

Technical Guide: Derivatization of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one for Bioassays

Executive Summary & Rationale

1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (also known as O-benzyl-4-hydroxy-2-methylacetophenone) serves as a robust lipophilic scaffold in medicinal chemistry. While the benzyloxy group acts as a protecting group, the core acetophenone structure is a "privileged scaffold" capable of diverse functionalization.

For bioassay applications, this molecule is rarely screened in its native form due to poor aqueous solubility and limited pharmacophoric interaction points. To unlock its biological potential, researchers must pursue three strategic derivatization pathways:

-

Condensation (The "Warhead" Strategy): Transforming the ketone into a thiosemicarbazone to introduce metal-chelating properties (targeting metalloenzymes like tyrosinase or ribonucleotide reductase).

-

Scaffold Expansion (The Chalcone Strategy): Extending conjugation via Claisen-Schmidt condensation to access anti-inflammatory and antioxidant space.

-

Deprotection (The Metabolite Strategy): Removing the benzyl group to reveal the free phenol, mimicking metabolic hydrolysis and improving polarity for uptake.

Strategic Reaction Pathway Map

The following diagram illustrates the three primary derivatization workflows available for this scaffold.

Caption: Strategic derivatization pathways transforming the acetophenone core into bioactive classes.

Protocol A: Synthesis of Thiosemicarbazones (The "Warhead")

Objective: Create a tridentate ligand system (N-N-S) capable of chelating transition metals (Fe, Cu). This is the highest-yield strategy for cytotoxicity assays.

Mechanistic Insight

The ketone carbonyl undergoes a condensation reaction with the primary amine of thiosemicarbazide. The addition of p-toluenesulfonic acid (p-TSA) acts as a catalyst to protonate the carbonyl oxygen, making it more electrophilic without hydrolyzing the acid-labile benzyl ether [1].

Experimental Procedure

-

Reagents:

-

Substrate: 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (1.0 eq, 5 mmol)

-

Thiosemicarbazide (1.2 eq, 6 mmol)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

-

Solvent: Absolute Ethanol (20 mL)

-

-

Setup:

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

-

Reaction:

-

Dissolve the substrate and thiosemicarbazide in ethanol.

-

Add p-TSA.

-

Reflux at 80°C for 4–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The product will be more polar (lower Rf) than the starting ketone.

-

-

Workup (Self-Validating Step):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold saturated NaHCO3 solution.

-

Why? This neutralizes the p-TSA and precipitates the free base thiosemicarbazone.

-

Filter the precipitate and wash with cold water (3x 20 mL).

-

-

Purification:

-

Recrystallize from hot ethanol/water (9:1).

-

Yield Expectation: 80–90%.

-

Validation: 1H NMR should show a singlet at ~10.2 ppm (N-H) and disappearance of the ketone carbonyl signal in 13C NMR (~197 ppm) replaced by the C=N signal (~150-160 ppm) [2].

-

Protocol B: Claisen-Schmidt Condensation (Scaffold Expansion)

Objective: Synthesize chalcones (1,3-diaryl-2-propen-1-ones) to screen for anti-inflammatory activity.

Mechanistic Insight

The 2-methyl group on the phenyl ring provides steric bulk but does not interfere with the enolization of the acetyl group. Using NaOH generates the enolate, which attacks an aromatic aldehyde. The subsequent dehydration is thermodynamically driven by the formation of a conjugated system extending from the benzyloxy ring through the alkene to the second aryl ring [3].

Experimental Procedure

-

Reagents:

-

Substrate: 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (1.0 eq)

-

Electrophile: Benzaldehyde (or substituted derivative) (1.0 eq)

-

Base: 40% w/v aqueous NaOH (2.0 eq)

-

Solvent: Methanol (15 mL per 5 mmol substrate)

-

-

Reaction:

-

Dissolve substrate and aldehyde in Methanol at 0°C (ice bath).

-

Add NaOH solution dropwise over 10 minutes.

-

Allow to warm to room temperature and stir for 12–24 hours.

-

-

Workup:

-

Pour mixture into ice water containing dilute HCl (to pH ~4–5).

-

Critical Check: A yellow/orange precipitate must form (characteristic of the chalcone chromophore).

-

-

Purification:

-

Filter and recrystallize from Ethanol.[1]

-

Protocol C: Debenzylation (Solubility Engineering)

Objective: Remove the benzyl protecting group to access 1-(4-hydroxy-2-methylphenyl)ethan-1-one . This increases water solubility and allows the phenol to act as a hydrogen bond donor in receptor binding pockets.

Experimental Procedure

-

Reagents:

-

Reaction:

-

Purge the flask with Nitrogen. Add catalyst carefully (pyrophoric!).

-

Stir under H2 balloon for 6–12 hours at room temperature.

-

-

Workup:

Bioassay Preparation & Solubility Data

For biological screening, solubility is the primary failure mode for acetophenone derivatives. Use the following solubilization matrix:

| Derivative Class | Primary Solvent | Co-Solvent (Assay) | Max Stock Conc. | Stability |

| Parent (Benzyloxy) | DMSO | 0.5% Tween-80 | 10 mM | High |

| Thiosemicarbazone | DMSO | None | 20 mM | Sensitive to light |

| Chalcone | DMSO | 1% Cyclodextrin | 5 mM | High |

| Free Phenol | Ethanol/DMSO | PBS (pH 7.[3]4) | 50 mM | Oxidation prone |

Bioassay Workflow Diagram:

Caption: Standardized workflow for introducing lipophilic acetophenone derivatives into aqueous bioassays.

References

-

MDPI Pharmaceuticals. (2021). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Retrieved from [Link]

-

Scientific Research Publishing. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Retrieved from [Link]

Sources

Application Note: 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one as a Scaffold for Heterocyclic Synthesis

This application note details the synthesis, reactivity, and application of 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (also known as 4'-benzyloxy-2'-methylacetophenone). This compound serves as a critical intermediate for generating pharmacologically active heterocycles, particularly chalcones, pyrazoles, and pyrimidines, where the ortho-methyl group provides unique steric bulk and metabolic stability compared to unsubstituted analogs.

Introduction & Strategic Value

In medicinal chemistry, the acetophenone core is a ubiquitous starting material. However, the 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one derivative offers specific advantages over the standard 4-benzyloxyacetophenone:

-

Steric Modulation: The ortho-methyl group (at position 2) introduces steric hindrance near the carbonyl center. This influences the planarity of the molecule, potentially improving selectivity in receptor binding by forcing the side chain into a specific conformation (atropisomerism potential).

-

Lipophilic Tail: The para-benzyloxy group acts as a robust hydrophobic anchor that can be selectively deprotected (hydrogenolysis) to reveal a phenol for further diversification or left intact to improve membrane permeability.

-

Synthetic Versatility: The acetyl group (

) serves as a reactive "warhead" for Claisen-Schmidt condensations, enabling rapid access to diverse heterocycles.

Chemical Profile

| Property | Data / Prediction |

| IUPAC Name | 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one |

| Common Name | 4'-Benzyloxy-2'-methylacetophenone |

| Molecular Formula | |

| Molecular Weight | 240.30 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Key Precursor | 4'-Hydroxy-2'-methylacetophenone (CAS 875-59-2) |

Synthetic Workflow & Logic

The utility of this building block lies in its transformation into three primary heterocyclic classes. The workflow below visualizes the divergent synthesis pathways.

Figure 1: Divergent synthetic pathways starting from the target building block. The central acetophenone moiety allows access to nitrogen-rich heterocycles.

Detailed Protocols

Protocol A: Synthesis of the Building Block

Target: 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one

Rationale: We utilize a Williamson ether synthesis. The use of anhydrous

Materials:

-

4'-Hydroxy-2'-methylacetophenone (10 mmol)

-

Benzyl bromide (11 mmol, 1.1 equiv)

-

Potassium carbonate (anhydrous, 15 mmol, 1.5 equiv)

-

Potassium iodide (catalytic, 0.5 mmol) – Accelerates reaction via Finkelstein mechanism.

-

Acetone (dry, 30 mL)

Step-by-Step:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-hydroxy-2'-methylacetophenone in acetone.

-

Addition: Add

and catalytic KI. Stir for 10 minutes at room temperature to form the phenoxide anion. -

Alkylation: Dropwise add benzyl bromide.

-

Reflux: Attach a condenser and reflux the mixture for 4–6 hours.

-

Validation Point: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, and a less polar product (

-

-

Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the acetone under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Hexane:EtOAc 9:1).

Expected Yield: 85–92%

Protocol B: Chalcone Synthesis (Claisen-Schmidt Condensation)

Target: (E)-1-(4-(benzyloxy)-2-methylphenyl)-3-phenylprop-2-en-1-one

Expert Insight: The 2-methyl group creates steric bulk that may slow down the nucleophilic attack of the enolate on the aldehyde. Standard protocols often require slightly longer reaction times or higher base concentrations compared to unsubstituted acetophenones.

Materials:

-

1-(4-(benzyloxy)-2-methylphenyl)ethan-1-one (5 mmol)

-

Benzaldehyde (substituted or unsubstituted) (5 mmol)

-

Ethanol (95%, 15 mL)

-

NaOH (40% aqueous solution, 2 mL)

Step-by-Step:

-

Dissolution: Dissolve the acetophenone building block and the aldehyde in ethanol in a 50 mL flask.

-

Catalysis: Add the NaOH solution dropwise while stirring vigorously at 0–5 °C (ice bath).

-

Note: Low temperature initially prevents polymerization of the aldehyde.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Visual Check: A heavy precipitate (the chalcone) usually forms. The color often shifts from colorless to yellow/orange.

-

-

Isolation: Pour the reaction mixture into ice-cold water (50 mL) and neutralize with dilute HCl (1M) to pH 7.

-

Filtration: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Self-Validating NMR Markers:

-

Doublet (J = 15–16 Hz): Indicates trans-geometry of the alkene (

-protons). -

Singlet (~2.4 ppm): Confirms integrity of the ortho-methyl group.

-

Singlet (~5.1 ppm): Confirms presence of the benzyloxy

.

Protocol C: Cyclization to Pyrazoles

Target: 3-(4-(benzyloxy)-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Rationale: Pyrazoles are privileged scaffolds in COX-2 inhibitors. The addition of hydrazine to the chalcone proceeds via a Michael addition followed by cyclization.

Materials:

-

Chalcone (from Protocol B) (1 mmol)

-

Hydrazine hydrate (80%, 5 mmol)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic drops)

Step-by-Step:

-

Reflux: Dissolve chalcone in ethanol. Add hydrazine hydrate and acetic acid. Reflux for 6–8 hours.

-

Validation: TLC should show the disappearance of the yellow chalcone spot and the appearance of a fluorescent pyrazole spot.

-

Workup: Concentrate the solvent to 20% volume. Pour into crushed ice. Filter the solid.[1]

Biological Applications & Pharmacophore Logic

The 1-(4-(benzyloxy)-2-methylphenyl) moiety contributes specific pharmacological properties:

-